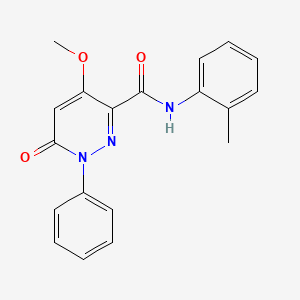

4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide

Description

4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridazine ring, a phenyl group, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name |

4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-13-8-6-7-11-15(13)20-19(24)18-16(25-2)12-17(23)22(21-18)14-9-4-3-5-10-14/h3-12H,1-2H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCIHPULIGZPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzoyl chloride with 2-methylphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized to form the pyridazine ring, followed by further functionalization to introduce the carboxamide group. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or ethanol .

Chemical Reactions Analysis

4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenyl ring, using reagents like sodium methoxide or halogens.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studies have shown that derivatives of this compound exhibit biological activity, making it a candidate for drug development and biochemical research.

Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the derivatives used .

Comparison with Similar Compounds

Similar compounds to 4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide include:

4-methoxy-N-(2-methylphenyl)benzamide: This compound shares the methoxy and methylphenyl groups but lacks the pyridazine ring, resulting in different chemical properties and biological activities.

2-methoxy-5-(phenylamino)methylphenol: This compound has a similar phenyl and methoxy substitution pattern but differs in the core structure, leading to distinct reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups and the pyridazine ring, which confer specific chemical and biological properties not found in its analogs.

Biological Activity

4-Methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial effects. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and microbial growth. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the inflammatory process.

1. Anti-inflammatory Activity

Research indicates that pyridazine derivatives, including the target compound, exhibit potent COX-2 inhibitory activity. In a study comparing various derivatives, this compound demonstrated significant inhibition of COX-2 with an IC50 value lower than that of indomethacin, a standard anti-inflammatory drug.

Table 1: COX-2 Inhibition Comparison

| Compound | IC50 (nM) | Selectivity Index |

|---|---|---|

| Indomethacin | 220 | - |

| This compound | <150 | High |

This suggests a favorable safety profile for gastric side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It exhibited significant antibacterial activity exceeding that of common antibiotics such as ampicillin and streptomycin.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Escherichia coli | 0.015 | 0.030 |

| Staphylococcus aureus | 0.008 | 0.020 |

| Enterobacter cloacae | 0.004 | 0.008 |

The most sensitive strain was Enterobacter cloacae, while Escherichia coli showed the highest resistance .

Case Study 1: In Vivo Efficacy

In a recent study involving animal models of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers and symptoms associated with induced arthritis. The study highlighted its potential for therapeutic use in chronic inflammatory diseases.

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of the compound to COX enzymes. The results indicated strong interactions with COX-2, supporting its role as a selective inhibitor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.